molecular formula C8H10ClFN2 B6190696 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride CAS No. 1919023-05-4

2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride

Cat. No.: B6190696
CAS No.: 1919023-05-4
M. Wt: 188.63 g/mol
InChI Key: DWARPACMIKJAPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2-fluoro-4-methylbenzonitrile with an appropriate amine under acidic conditions to form the carboximidamide derivative. The hydrochloride salt is then obtained by treating the carboximidamide with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-methylbenzonitrile: A precursor in the synthesis of 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride.

    4-methylbenzene-1-carboximidamide hydrochloride: Lacks the fluorine atom, which can affect its reactivity and applications.

    2-fluoro-4-methylbenzene-1-carboxylic acid: An oxidized derivative with different chemical properties.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the carboximidamide group. This combination imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Properties

CAS No.

1919023-05-4

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

2-fluoro-4-methylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H3,10,11);1H

InChI Key

DWARPACMIKJAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=N)N)F.Cl

Purity

95

Origin of Product

United States

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